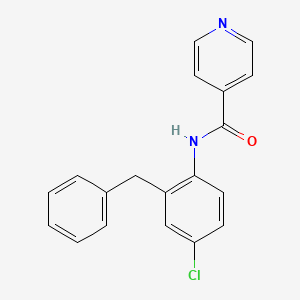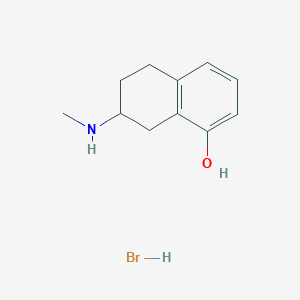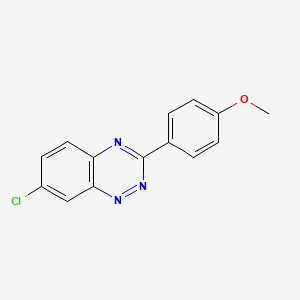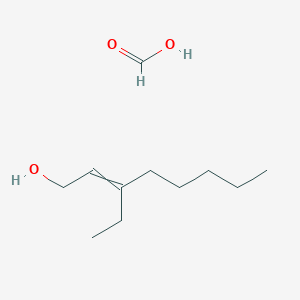
3-Ethyloct-2-en-1-ol;formic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyloct-2-en-1-ol;formic acid is a compound that combines an unsaturated alcohol (3-ethyloct-2-en-1-ol) with formic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyloct-2-en-1-ol typically involves the reaction of an appropriate alkene with an alcohol under specific conditions. One common method is the esterification of an alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is usually carried out by heating the reactants together, which facilitates the formation of the ester bond.
Industrial Production Methods
Industrial production of 3-ethyloct-2-en-1-ol;formic acid may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps to maximize yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyloct-2-en-1-ol;formic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Chlorinated compounds.
Wissenschaftliche Forschungsanwendungen
3-Ethyloct-2-en-1-ol;formic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-ethyloct-2-en-1-ol;formic acid involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its effects are mediated through pathways involving the formation of intermediate compounds, which then undergo further transformations to yield the final products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbut-2-enyl formate: Similar in structure but with different alkyl groups.
Ethyl acetate: Another ester with different functional groups.
Methyl butyrate: Similar ester with a different carbon chain length
Uniqueness
3-Ethyloct-2-en-1-ol;formic acid is unique due to its specific combination of an unsaturated alcohol and formic acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
82611-96-9 |
|---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
3-ethyloct-2-en-1-ol;formic acid |
InChI |
InChI=1S/C10H20O.CH2O2/c1-3-5-6-7-10(4-2)8-9-11;2-1-3/h8,11H,3-7,9H2,1-2H3;1H,(H,2,3) |
InChI-Schlüssel |
KYKPVXGNFBXVRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=CCO)CC.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


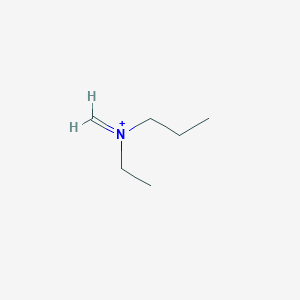
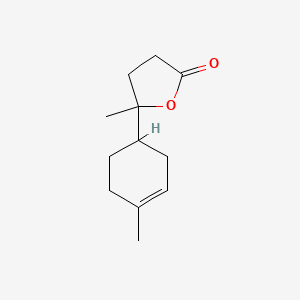
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
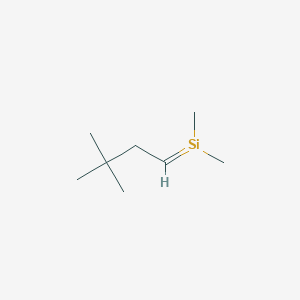

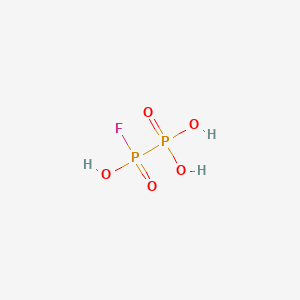
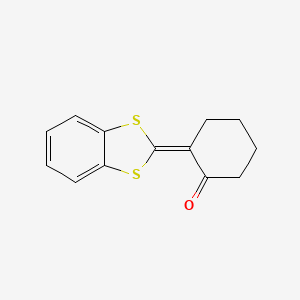
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)
![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)

![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
